Mycobacillin
Overview
Description
Mycobacillin, also known as this compound, is a cyclic polypeptide antibiotic isolated from the culture filtrates of Bacillus subtilis. It has a molecular formula of C65H85N13O30 and a molecular weight of 1528.4395. This compound is known for its antifungal properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mycobacillin involves the fermentation of Bacillus subtilis. The culture filtrate is subjected to various purification processes to isolate the compound. The specific reaction conditions and synthetic routes are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process. Bacillus subtilis is cultured in large bioreactors, and the compound is extracted and purified using advanced chromatographic techniques. The production process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Mycobacillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .
Scientific Research Applications
Mycobacillin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic polypeptides and their chemical properties.
Biology: Investigated for its antifungal properties and its effects on various biological systems.
Medicine: Explored for potential therapeutic applications, particularly in treating fungal infections.
Industry: Used in the development of new antifungal agents and other bioactive compounds.
Mechanism of Action
Mycobacillin exerts its effects by disrupting the cell membrane of fungal cells. It binds to specific molecular targets within the membrane, leading to increased permeability and cell lysis. The exact molecular pathways involved in this process are still under investigation, but it is known to target key components of the fungal cell membrane.
Comparison with Similar Compounds
Similar Compounds
Gramicidin: Another cyclic polypeptide antibiotic with similar antifungal properties.
Polymyxin: A cyclic peptide antibiotic that targets bacterial cell membranes.
Bacitracin: A cyclic polypeptide antibiotic used to treat bacterial infections.
Uniqueness
Mycobacillin is unique in its specific antifungal activity and its ability to disrupt fungal cell membranes. Unlike other similar compounds, it has a distinct molecular structure and specific targets within the fungal cell membrane, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(3R,6S,9R,14R,17S,20R,23S,26S,29S,32S,37R,40R,43S)-3,9,20,29,40-pentakis(carboxymethyl)-23-(hydroxymethyl)-26,32-bis[(4-hydroxyphenyl)methyl]-6-methyl-17-(2-methylpropyl)-2,5,8,11,16,19,22,25,28,31,34,39,42-tridecaoxo-1,4,7,10,15,18,21,24,27,30,33,38,41-tridecazabicyclo[41.3.0]hexatetracontane-14,37-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H85N13O30/c1-28(2)19-36-55(96)69-34(64(105)106)15-17-47(83)68-39(22-48(84)85)54(95)66-29(3)53(94)76-43(26-52(92)93)63(104)78-18-4-5-45(78)62(103)75-42(25-51(90)91)58(99)70-35(65(107)108)14-16-46(82)67-37(20-30-6-10-32(80)11-7-30)56(97)73-40(23-49(86)87)60(101)72-38(21-31-8-12-33(81)13-9-31)57(98)77-44(27-79)61(102)74-41(24-50(88)89)59(100)71-36/h6-13,28-29,34-45,79-81H,4-5,14-27H2,1-3H3,(H,66,95)(H,67,82)(H,68,83)(H,69,96)(H,70,99)(H,71,100)(H,72,101)(H,73,97)(H,74,102)(H,75,103)(H,76,94)(H,77,98)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,105,106)(H,107,108)/t29-,34+,35+,36-,37-,38-,39+,40-,41+,42+,43+,44-,45-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMBOQJARKXIAL-LCLLRQAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)N1)CC(=O)O)C(=O)O)CC(C)C)CC(=O)O)CO)CC3=CC=C(C=C3)O)CC(=O)O)CC4=CC=C(C=C4)O)C(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CCC(=O)N[C@@H](C(=O)N1)CC(=O)O)C(=O)O)CC(C)C)CC(=O)O)CO)CC3=CC=C(C=C3)O)CC(=O)O)CC4=CC=C(C=C4)O)C(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H85N13O30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028548 | |
Record name | Mycobacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1528.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18524-67-9 | |
Record name | Mycobacillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mycobacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MYCOBACILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY4W543XGK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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